molecular formula C10H8BrN3O B2773023 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 2091289-32-4

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2773023
CAS No.: 2091289-32-4
M. Wt: 266.098
InChI Key: JKYLPRSZIVNWFV-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom, a pyridin-2-ylmethyl group, and a pyridazin-3(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 2-chloropyridazine.

    Formation of Intermediate: The first step involves the reaction of 2-bromopyridine with a suitable base (e.g., sodium hydride) to form the corresponding anion, which then reacts with 2-chloropyridazine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyridazinone ring.

    Bromination: The final step involves the bromination of the pyridazinone ring using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyridazinone ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyridazinone ring.

    Coupling Reactions: Products include more complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biological Studies: It may act as an inhibitor or activator of specific enzymes, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and applications.

    6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    2-(Pyridin-2-ylmethyl)-3H-pyridazin-3-one: Different substitution pattern on the pyridazinone ring.

Uniqueness

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.

Properties

IUPAC Name

6-bromo-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYLPRSZIVNWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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